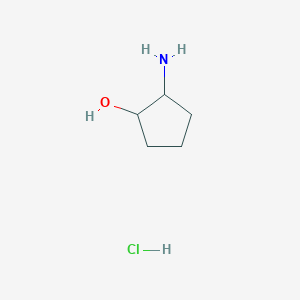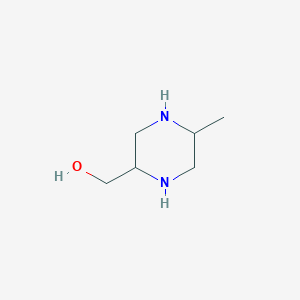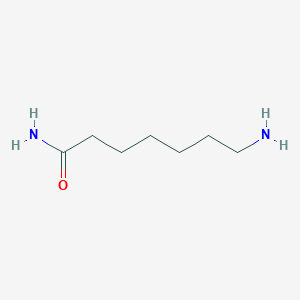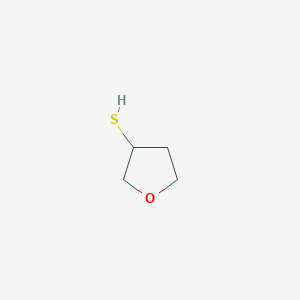
Tetrahydrofuran-3-thiol
Overview
Description
Tetrahydrofuran-3-thiol is a sulfur-containing organic compound that belongs to the class of oxolanes. It is characterized by a tetrahydrofuran ring with a thiol group attached to the third carbon atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent in the food industry.
Mechanism of Action
Target of Action
Tetrahydrofuran-3-thiol is primarily used as a flavoring agent . It targets the olfactory receptors in the human nose, providing a taste of roast beef, chicken, and onion with turkey notes and garlic nuances .
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a sensory response. This interaction results in the perception of specific flavors, such as roast beef, chicken, and onion .
Biochemical Pathways
This compound is involved in the thiol-Michael addition, a type of chemical reaction where a thiol is added to an unsaturated carbon-carbon bond . This reaction is often initiated by amines or phosphines in polar aprotic solvents like tetrahydrofuran . The reaction involves an anionic cycle in which an addition from the thiolate to the ene occurs, followed by a rate-controlling proton transfer to the obtained Michael adduct anion from another thiol .
Pharmacokinetics
It’s known that the compound is used in food applications, suggesting that it is likely absorbed and metabolized in the body . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the perception of specific flavors. It provides a taste of roast beef, chicken, and onion with turkey notes and garlic nuances . The compound can add flavor to coffee, gravy, soup, and many other food applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the perceived flavor . Additionally, the compound’s reactivity can be influenced by the choice of catalyst or ene in the thiol-Michael addition . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Tetrahydrofuran-3-thiol plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, including thiol isomerases and disulfide reductases, which facilitate the reduction, oxidation, and rearrangement of disulfide bonds essential for correct protein folding . These interactions are vital for maintaining cellular redox homeostasis and protein conformation.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes such as catalase, dehydrogenase, urease, phosphatase, and protease . These effects can lead to alterations in cell function, including changes in metabolic flux and energy production. Additionally, this compound can impact microbial diversity and enzymatic activity in activated sludge, highlighting its potential environmental implications .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form weak hydrogen bonds with water molecules, promoting the formation of clathrate hydrates . This interaction enhances the binding ability of other molecules, such as methane and carbon dioxide, onto water faces, facilitating their adsorption and enrichment. Additionally, this compound can act as a promoter of clathrate hydrates, influencing their stability and formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and strain rate . For instance, the peak strength of this compound hydrates increases as the strain rate and temperature decrease
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, it has been observed to cause toxic effects, including narcosis and damage to the liver and kidneys . Additionally, reproductive and developmental toxicity has been reported in mice at concentrations of 1800 ml/m³ and above . These findings highlight the importance of understanding the dosage-dependent effects of this compound to ensure its safe use in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to redox homeostasis and sulfur metabolism . It interacts with enzymes such as thiol isomerases and disulfide reductases, which play a crucial role in maintaining cellular redox balance and protein folding . Additionally, this compound can influence the biosynthesis of sulfur-containing compounds, further highlighting its metabolic significance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. It is primarily transported through the cytoplasm and can accumulate in specific cellular compartments . This distribution is essential for its biochemical functions and interactions with other biomolecules.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and the cytoplasm . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function, as it allows this compound to interact with specific enzymes and proteins involved in redox processes and protein folding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-3-thiol typically involves the vulcanization of bread ketone as a raw material . Another method involves using 5-hydroxy-2-pentanone as a starting material . The general procedure for synthesizing thiols, including this compound, involves the use of tetrahydrofuran and pentane as solvents, with sulfuric acid used for acidification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiol group to a sulfoxide or sulfone.
Reduction: The thiol group can be reduced to form a sulfide.
Substitution: This compound can participate in nucleophilic substitution reactions, such as the S_N2 mechanism.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like borane-tetrahydrofuran complex for reduction . Substitution reactions often involve nucleophiles and appropriate leaving groups under controlled conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted tetrahydrofuran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrahydrofuran-3-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-tetrahydrofuranthiol: This compound is similar in structure but has a methyl group attached to the second carbon atom.
3-Thiophenethiol: Another thiol-containing compound with a thiophene ring instead of a tetrahydrofuran ring.
Uniqueness
Tetrahydrofuran-3-thiol is unique due to its specific ring structure and the position of the thiol group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in flavoring and organic synthesis .
Properties
IUPAC Name |
oxolane-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQHGVVMRFVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98071-96-6 | |
| Record name | oxolane-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


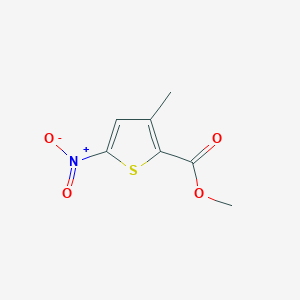
![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)
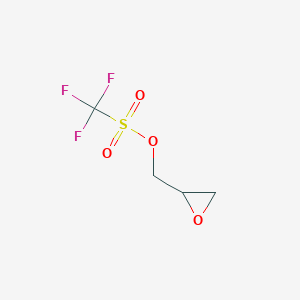

![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)
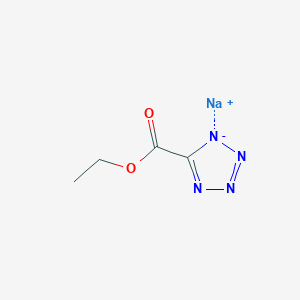
![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)
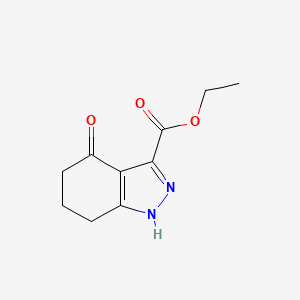
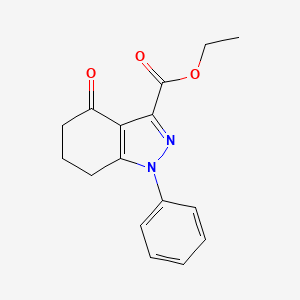
![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)
